molecular formula C9H7BrFNO B11871369 8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one

8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11871369
M. Wt: 244.06 g/mol
InChI Key: TVKIJQWEDGWWMN-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 693261-77-7) is a high-purity halogenated dihydroquinolinone derivative of significant interest in scientific research and development. This compound features a molecular formula of C9H7BrFNO and a molecular weight of 244.060 g/mol . The dihydroquinolin-4(1H)-one scaffold is recognized in scientific literature for its broad spectrum of biological activities and importance in pharmaceutical development . The specific molecular conformation and crystal packing of such halogenated dihydroquinolines are influenced by their substitution pattern and are stabilized by intermolecular interactions including C–H⋯O and C–H⋯Halogen hydrogen bonds, which can affect their physicochemical properties and research applications . This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where its bromo and fluoro substituents offer sites for further functionalization through metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers utilize this building block for developing potential therapeutic agents, leveraging the privileged dihydroquinoline core which is known to contribute to various pharmacological activities. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage under recommended conditions are essential for maintaining the integrity of this research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-fluoro-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKIJQWEDGWWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

A widely used method for constructing the quinolinone core involves the Gould-Jacobs reaction, which cyclizes an aniline derivative with a β-keto ester. For 8-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one, this approach begins with 3-bromo-5-fluoroaniline as the starting material.

Reaction Conditions :

  • The aniline is heated with ethyl acetoacetate in a high-boiling solvent (e.g., Dowtherm A) at 250°C for 1 hour.

  • Cyclodehydration forms the 4-quinolinone intermediate, 8-bromo-6-fluoro-4-quinolinone , with a reported yield of 78%.

  • Subsequent reduction of the 4-quinolinone to the dihydroquinolinone is achieved using sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours, yielding 85–90% of the target compound.

Mechanistic Insight :
The electron-withdrawing fluorine and bromine substituents enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack during cyclization. The bromine atom’s position is dictated by the starting aniline’s substitution pattern, ensuring regioselectivity.

Regioselective Bromination of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Direct Bromination Strategies

Bromination of 6-fluoro-2,3-dihydroquinolin-4(1H)-one introduces the bromine atom at position 8, leveraging the directing effects of the ketone and fluorine substituents.

Optimized Conditions :

  • Solvent : Acetonitrile (CH₃CN) at 0°C.

  • Brominating Agent : Molecular bromine (Br₂, 1.1 equivalents).

  • Reaction Time : 24–48 hours under dark conditions to minimize side reactions.

  • Yield : 80–85% after purification via silica gel chromatography.

Directing Effects :

  • The ketone at position 4 acts as a meta-director, guiding bromination to position 8.

  • The fluorine at position 6, an ortho/para-director, further stabilizes the transition state through electron-withdrawing effects, enhancing regioselectivity.

Side Reactions :

  • Over-bromination (e.g., dibromination at positions 5 and 7) occurs if excess Br₂ (>1.1 eq) is used, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Gould-Jacobs Cyclization3-Bromo-5-fluoroanilineCyclization, Reduction70–78%High regioselectivityHigh-temperature conditions required
Direct Bromination6-Fluoro-dihydroquinolinoneBromination80–85%Mild conditionsRisk of over-bromination
Sequential Halogenation3-BromoanilineFluorination, Cyclization65–70%Early functionalization controlMulti-step, lower overall yield

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • CH₃CN vs. CCl₄ : Bromination in acetonitrile at 0°C suppresses electrophilic side reactions compared to carbon tetrachloride, which promotes dibromination.

  • Dowtherm A : Cyclization in Dowtherm A at 250°C ensures complete dehydration but requires specialized equipment for large-scale synthesis.

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ (5 mol%) in CH₃CN accelerates bromine activation, reducing reaction time to 12 hours.

Mechanistic Considerations

Electrophilic Aromatic Substitution (EAS)

  • Positional Directing : The ketone group at position 4 directs bromine to position 8 (meta), while fluorine at position 6 stabilizes the intermediate arenium ion through inductive effects.

  • Resonance Effects : The dihydroquinolinone’s conjugated π-system delocalizes electron density, moderating reactivity at position 8.

Reduction Dynamics

  • Ketone to Alcohol : NaBH₄ selectively reduces the 4-quinolinone’s carbonyl group to an alcohol, which tautomerizes to the dihydroquinolinone.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : The Gould-Jacobs route achieves 85% atom economy, minimizing waste.

  • Solvent Recovery : Dowtherm A and CH₃CN are recycled via distillation, reducing environmental impact.

Cost Analysis

  • Bromine vs. NBS : Molecular bromine is cost-effective but hazardous, whereas N-bromosuccinimide (NBS) offers safer handling at higher costs.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization and Ring-Opening: The quinolinone ring can undergo cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinolinones, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound* C₉H₇BrFNO 244.07 8-Br, 6-F Dihydroquinolinone core
8-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO 226.07 8-Br Simpler halogenation
7-Chloro-1-cyclopropyl-6-fluoro analog C₁₂H₁₀ClFNO 254.67 7-Cl, 6-F, cyclopropyl Enhanced steric bulk
MM-I-13 (Pyrazoloquinolinone) C₁₇H₁₀BrClFN₃O 406.64 8-Br, 6-F, 4-Cl-phenyl Fused pyrazole ring

*Calculated data for the target compound.

Biological Activity

8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its biological activity and pharmacokinetic properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrFNO
  • Molecular Weight : 244.06 g/mol
  • Purity : Typically around 95%

The compound's structure includes a quinoline core with halogen substituents, which are known to influence biological interactions and enhance therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, affecting cellular processes and signaling.
  • Gene Expression Modulation : It can alter gene expression profiles, impacting protein synthesis and cellular responses.
  • Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity to multiple biological targets, which is crucial for understanding its pharmacological effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties in various studies:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria< 0.25 μg/mL
Gram-negative bacteria≤ 0.25 μg/mL
Fungi (C. albicans)MIC ≤ 0.25 μg/mL

These findings suggest that the compound may serve as a potent antimicrobial agent against both bacterial and fungal infections .

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Its structural features may contribute to its efficacy against various cancer cell lines.

Case Studies

Several case studies have explored the biological activity of similar compounds within the quinoline family:

  • Study on Antimicrobial Effects : A study reported that derivatives of quinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those observed for this compound .
  • Anticancer Research : Research on related compounds indicated that modifications in halogen substituents could enhance cytotoxic effects against specific cancer cell lines, supporting the hypothesis that structural variations influence biological activity .

Q & A

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Methodological Answer : Systematically vary substituents at C6 and C8. Assess logP (shake-flask method), solubility (equilibrium solubility assay), and plasma protein binding (ultrafiltration). Prioritize derivatives with ClogP 2–4 and >50% free fraction for in vivo PK studies (rodent models) .

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